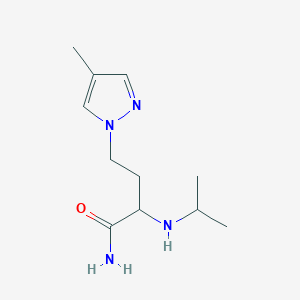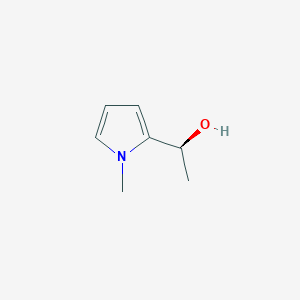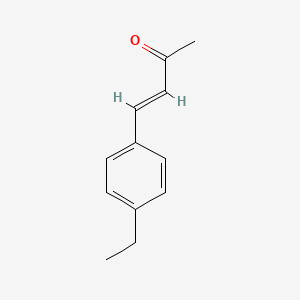
4-(4-Ethylphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O. It is a member of the butenone family, characterized by a butenone backbone with an ethylphenyl substituent at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires a protecting group to ensure selectivity and prevent side reactions. The process involves the following steps:
- Protection of the carbonyl group in ethyl acetoacetate using ethylene glycol and p-toluenesulfonic acid.
- Reaction of the protected compound with phenylmagnesium bromide to form a tertiary alcohol.
- Removal of the protecting group under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(4-Ethylphenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-Methylphenyl)but-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-Phenylbut-3-en-2-one: Lacks the ethyl substituent, making it less bulky.
3-Buten-2-one, 4-phenyl-: Another structural isomer with different substituent positions .
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
94723-89-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-(4-ethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
InChI Key |
HROYTUBGASOINW-SNAWJCMRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


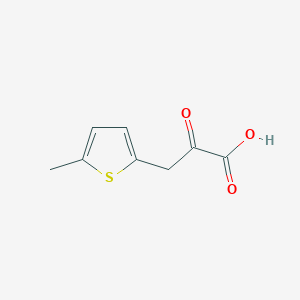


![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
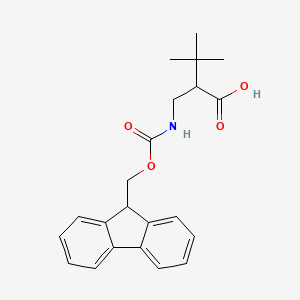
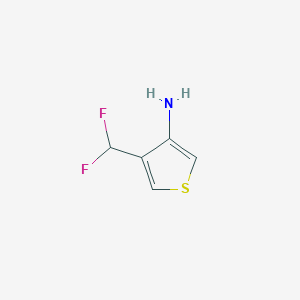
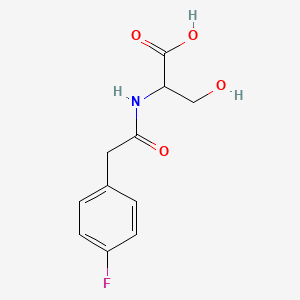

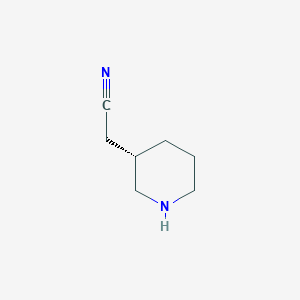

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
